1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride
Description
Chemical Nomenclature and Synonyms
The compound follows systematic IUPAC naming conventions:
IUPAC Name : 1-(4-Fluorophenyl)cyclopentanamine hydrochloride.
Alternative nomenclature :
- 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride (enamine catalog designation)
- Cyclopentanamine, 1-(4-fluorophenyl)-, hydrochloride (CAS registry variant)
Key identifiers :
Common synonyms include EN300-55790 (Enamine), EVT-1181561 (EvitaChem), and UKRORGSYN-BB BBV-2159432. The hydrochloride salt form predominates in commercial catalogs due to enhanced stability.
Historical Context and Discovery
First synthesized in the early 2010s, this compound gained prominence through pharmaceutical patent filings investigating cyclopentane-based neuromodulators. Key milestones:
- 2013 : Initial reports of fluorophenylcyclopentylamine derivatives in WO2013189804A1 for dopamine receptor modulation
- 2019 : Optimization of synthetic routes enabling >95% purity (CymitQuimica production notes)
- 2020 : Inclusion in Enamine’s REAL Database as building block for CNS-targeted compounds
The fluorine substitution pattern reflects broader medicinal chemistry trends favoring para-fluorinated aromatics for enhanced pharmacokinetics. Development was driven by demand for rigid, chiral amine scaffolds in asymmetric synthesis.
Relevance in Chemical Research
Three primary research domains utilize this compound:
1. Medicinal Chemistry
Serves as a core structure for:
- Dopamine D2/D3 receptor partial agonists (patent US20210070733A1)
- MAO-B inhibitors with IC₅₀ < 100nM (EvitaChem pharmacological data)
- Serotonin transporter ligands showing 85% binding affinity vs. citalopram
2. Synthetic Methodology
- Demonstrates Buchwald-Hartwig amination compatibility (Pd/XPhos system)
- Enables stereoselective N-alkylations via its rigid bicyclic geometry
- Used in flow hydrogenation studies achieving 99% ee with Ir-JosiPhos catalysts
3. Materials Science
- Precursor for fluorinated liquid crystals (Δε = +12.5 in Merck E7 matrix)
- Building block in conductive polymer research (σ = 10⁻³ S/cm when copolymerized)
| Research Application | Key Finding | Source |
|---|---|---|
| Neuropharmacology | 68% DAT occupancy at 1mg/kg (rat model) | |
| Catalysis | TOF = 450 h⁻¹ in reductive aminations | |
| Polymer Science | Tg = 148°C for polyamide derivatives |
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHJFCLVUIHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route (Primary Method)
The predominant and most documented method for synthesizing 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is via reductive amination. This method involves the condensation of a ketone or aldehyde precursor with an amine followed by reduction to form the amine product, which is then converted to its hydrochloride salt.
-
- 4-Fluorobenzaldehyde or 4-fluorobenzyl chloride (as the fluorophenyl source)
- Cyclopentanone or cyclopentylamine (depending on the approach)
-
- The fluorophenyl aldehyde or chloride is reacted with cyclopentanone or cyclopentylamine under basic or neutral conditions.
- A reducing agent such as sodium cyanoborohydride, sodium borohydride, or hydrogen with a catalyst is used to reduce the imine intermediate to the amine.
Formation of Hydrochloride Salt:
- The free base amine is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity.
-
- The product is purified by recrystallization or column chromatography to obtain high purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Fluorobenzaldehyde + cyclopentanone | Formation of imine intermediate |
| 2 | Addition of reducing agent (e.g., NaBH3CN) | Reduction to 1-(4-Fluorophenyl)cyclopentan-1-amine |
| 3 | Treatment with HCl | Formation of hydrochloride salt |
| 4 | Purification | Pure this compound |
This method is favored industrially for its efficiency and scalability, especially when adapted to continuous flow synthesis systems to improve yield and reproducibility.
Nucleophilic Substitution Route
An alternative synthetic approach involves nucleophilic substitution where 4-fluorobenzyl chloride is reacted with cyclopentylamine under basic conditions:
Process:
4-Fluorobenzyl chloride is dissolved in an organic solvent such as dichloromethane. Cyclopentylamine and a base (e.g., sodium hydroxide) are added to the mixture. The reaction is stirred at room temperature for several hours to allow substitution of the chloride by the amine group.Purification:
The product is isolated by recrystallization or chromatographic techniques.Advantages:
This route can be simpler in terms of reagents but may require careful control of reaction conditions to avoid side reactions or over-alkylation.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Sodium hydroxide (NaOH) |
| Temperature | Room temperature |
| Reaction Time | Several hours (typically 4-12 h) |
| Purification | Recrystallization or column chromatography |
This method is suitable for laboratory-scale synthesis and can be adapted for larger scale with process optimization.
Industrial Scale Considerations
Continuous Flow Synthesis:
Recent advances have demonstrated the use of continuous flow reactors for reductive amination, allowing better control of reaction parameters, improved safety, and higher throughput.Automation and Process Optimization:
Automated systems enable precise dosing of reagents, temperature control, and rapid mixing, which enhance yield and purity.Environmental and Safety Aspects:
Use of greener solvents and minimizing hazardous reagents is a focus in industrial processes.
Research Findings and Analysis
Reaction Efficiency and Yields
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Reductive Amination | 75-90 | >98 | High selectivity; scalable |
| Nucleophilic Substitution | 60-80 | 95-98 | Requires careful base control |
Reaction Mechanism Insights
In reductive amination, the formation of the imine intermediate is the key step, followed by selective reduction to the amine. The presence of the fluorine atom influences the electronic properties of the aromatic ring, potentially affecting reaction kinetics.
In nucleophilic substitution, the amine attacks the benzylic carbon, displacing chloride. The fluorine substituent can affect the reactivity by inductive effects.
Purification Techniques
Recrystallization from solvents such as ethanol or ethyl acetate is effective for obtaining crystalline hydrochloride salts.
Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/heptane mixtures) is used for lab-scale purification.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 4-Fluorobenzaldehyde, cyclopentanone, reducing agent | Condensation + reduction | High yield, scalable, selective | Requires reducing agents |
| Nucleophilic Substitution | 4-Fluorobenzyl chloride, cyclopentylamine, base | SN2 substitution | Simpler reagents | Possible side reactions |
| Continuous Flow Reductive Amination | Same as reductive amination, continuous flow setup | Flow chemistry | Enhanced control, efficiency | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Weight : 201.69 g/mol
- CAS Number : 1209904-53-9
- Purity : Typically available at 95% purity.
The compound features a cyclopentane ring substituted with a fluorophenyl group, which is significant for its biological activity. The presence of fluorine enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Medicinal Chemistry
1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).
Potential Therapeutic Areas:
- Antidepressant Activity : Research indicates that compounds similar to 1-(4-Fluorophenyl)cyclopentan-1-amine may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Neuroprotective Effects : Studies have suggested that cyclopentane derivatives can provide neuroprotection in models of neurodegeneration, possibly through antioxidant mechanisms .
Synthesis and Derivative Development
The synthesis of this compound is of interest for developing novel derivatives with enhanced pharmacological profiles. Methods typically involve:
- Cyclization Reactions : Using starting materials that contain both cyclopentane and fluorophenyl moieties.
- Functional Group Modifications : Altering the amine or phenyl groups to optimize activity and selectivity against specific targets.
Case Study 1: Antidepressant Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of various cyclopentane derivatives, including 1-(4-Fluorophenyl)cyclopentan-1-amine. The compound was tested in animal models for its ability to reduce depressive-like behaviors.
Findings:
- The compound demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects.
- Further analysis revealed modulation of serotonin receptor activity, supporting its role as a serotonin reuptake inhibitor.
Case Study 2: Neuroprotective Properties in vitro
Research conducted at a leading pharmacological laboratory focused on the neuroprotective effects of 1-(4-Fluorophenyl)cyclopentan-1-amine against oxidative stress-induced neuronal cell death.
Results:
- The compound exhibited a dose-dependent protective effect on neuronal cells exposed to hydrogen peroxide.
- Mechanistic studies indicated that it may activate endogenous antioxidant pathways, highlighting its potential for treating neurodegenerative diseases.
Data Table: Summary of Research Findings
| Study | Application | Methodology | Key Findings |
|---|---|---|---|
| Journal of Medicinal Chemistry | Antidepressant | Animal Model (Forced Swim Test) | Reduced immobility time; serotonin receptor modulation |
| Pharmacological Laboratory | Neuroprotection | In vitro Cell Culture | Dose-dependent protection against oxidative stress; activation of antioxidant pathways |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Cyclopropane Analogs
- The reduced ring size may limit steric hindrance, improving binding affinity in certain receptor interactions. Used in CNS drug discovery due to structural similarity to psychoactive amines .
Cyclopentane Derivatives with Varied Substituents
- This may decrease binding to aromatic-rich biological targets .
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine Hydrochloride
Non-Cyclic Fluorophenyl Amines
- 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride CAS No.: 1803588-71-7 Molecular Formula: C₁₀H₁₅ClFN Molecular Weight: 203.69 g/mol Key Differences: Linear 2-methylpropan chain replaces the cyclopentane ring, increasing flexibility. This structural change may improve membrane permeability but reduce target specificity .
- 4-Fluoromethcathinone (4-FMC) Hydrochloride Structure: (R/S)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one Key Differences: Ketone group in the cathinone backbone enables hydrogen bonding and mimics neurotransmitters like dopamine. Demonstrates stimulant effects in CNS studies, highlighting the pharmacological impact of fluorophenyl substitution .
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Potential Application |
|---|---|---|---|---|---|
| 1-(4-Fluorophenyl)cyclopentan-1-amine HCl | 1209904-53-9 | C₁₁H₁₅ClFN | 215.69 | Cyclopentane + 4-fluorophenyl | Drug scaffold |
| 1-(4-Fluorophenyl)cyclopropanamine HCl | 474709-83-6 | C₉H₁₀ClFN | 186.63 | Cyclopropane + 4-fluorophenyl | CNS drug discovery |
| 1-(Difluoromethyl)cyclopentan-1-amine HCl | 1803583-82-5 | C₆H₁₂ClF₂N | 171.62 | Difluoromethyl substituent | Metabolic stability studies |
| 4-Fluoromethcathinone HCl | N/A | C₁₀H₁₂ClFNO | 217.66 | Cathinone backbone + fluorophenyl | Neuropharmacology |
Research Findings and Trends
- Ring Size Impact : Cyclopentane derivatives generally exhibit better metabolic stability than cyclopropane analogs due to reduced ring strain, making them preferable in long-acting therapeutics .
- Substituent Effects : Fluorine atoms improve bioavailability and blood-brain barrier penetration, while bulkier groups (e.g., trifluoromethyl) enhance target selectivity but may reduce solubility .
- Heterocycle Integration : Compounds with oxadiazole or pyrazole rings (e.g., ) show promise in kinase inhibition and antibacterial applications due to enhanced electronic interactions .
Biological Activity
1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, a compound characterized by its unique cyclopentane structure and fluorophenyl substitution, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1209904-53-9
- Molecular Formula : C11H14ClFN
- Molecular Weight : 215.69 g/mol
The compound features a cyclopentane ring substituted with a 4-fluorophenyl group, which is hypothesized to influence its interaction with biological targets.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. The presence of the fluorine atom in the phenyl ring may enhance the binding affinity to neurotransmitter receptors involved in mood regulation. A study focusing on structurally related amines demonstrated that modifications in the aromatic system significantly impacted their serotonin receptor affinity, suggesting that this compound could similarly affect serotonin pathways .
Neuroprotective Properties
The neuroprotective potential of cyclopentane derivatives has been explored in various studies. For instance, compounds with similar scaffolds have shown promise in mitigating neuronal damage in models of neurodegenerative diseases. The proposed mechanism involves the inhibition of oxidative stress and modulation of inflammatory pathways .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of this compound:
These results indicate that while the compound exhibits cytotoxic effects at higher concentrations, it may also possess beneficial properties at lower doses.
Case Studies
- Case Study on Antidepressant Activity : A study investigating the antidepressant-like effects of structurally analogous compounds found that modifications leading to increased lipophilicity enhanced efficacy in behavioral tests. This suggests that this compound might exhibit similar properties due to its structural characteristics .
- Neuroprotective Mechanisms : Another case study focused on a related cyclopentane derivative demonstrated significant neuroprotection against glutamate-induced toxicity in neuronal cultures. The study highlighted the role of these compounds in modulating glutamate signaling pathways, which could be relevant for this compound as well .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization with a 4-fluorophenyl group followed by amine introduction. Key steps include:
- Friedel-Crafts alkylation : Reacting cyclopentanone with 4-fluorobenzyl halides in the presence of Lewis acids (e.g., AlCl₃) to form 1-(4-fluorophenyl)cyclopentanone.
- Reductive amination : Converting the ketone to the amine using sodium cyanoborohydride (NaBH₃CN) or ammonium formate under hydrogenation conditions.
- Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol.
Optimization strategies: - Temperature control : Maintain ≤0°C during Friedel-Crafts to minimize side reactions.
- Catalyst screening : Test alternative catalysts (e.g., FeCl₃) to improve regioselectivity.
- Purification : Use recrystallization from ethanol/water (3:1 v/v) to enhance purity .
Q. How should researchers characterize this compound using spectroscopic methods, and what are common spectral artifacts to consider?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for cyclopentane ring protons (δ 1.6–2.3 ppm, multiplet) and aromatic protons (δ 7.2–7.5 ppm, doublets from para-substituted fluorine). Fluorine coupling (J ≈ 8–10 Hz) may split aromatic signals.
- ¹³C NMR : Cyclopentane carbons (δ 25–35 ppm), quaternary carbon bonded to fluorine (δ 120–125 ppm, C-F coupling ≈ 245 Hz).
- FT-IR : Confirm amine hydrochloride presence via N-H stretches (2500–3000 cm⁻¹ broad band) and C-F vibrations (1100–1250 cm⁻¹).
- Artifacts :
- Solvent residues : Deuterated solvents (e.g., DMSO-d₆) may obscure amine protons.
- Rotamers : Cyclopentane ring flexibility can cause splitting in NMR; use variable-temperature NMR to resolve .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 10–15 | 25°C, pH 2–3 |
| Methanol | 50–60 | 25°C |
| DCM | 20–30 | 25°C |
- Stability :
- Thermal : Decomposes above 200°C (DSC/TGA recommended for precise analysis).
- Light : Store in amber vials to prevent photodegradation.
- pH sensitivity : Stable in acidic conditions (pH 2–6); avoid prolonged exposure to bases .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodological Answer :
- LogP calculations : Compare ACD/Labs Percepta predictions (e.g., 2.1 ± 0.3) with HPLC-measured values using a C18 column (methanol/water mobile phase). Adjust computational models using experimental data to refine atom charge parameters.
- pKa analysis : Experimental determination via potentiometric titration (e.g., Sirius T3) often reveals deviations from DFT-based predictions due to solvent effects. Use COSMO-RS simulations to account for solvation .
Q. What strategies are effective in resolving spectral contradictions during structural elucidation?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., cyclopentane chair vs. twist conformers) by growing single crystals in ethyl acetate/hexane.
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and distinguish fluorine-proton coupling patterns.
- Mass spectrometry : High-resolution ESI-MS can differentiate isobaric impurities (e.g., brominated analogs) with mass accuracy <2 ppm .
Q. How can impurities identified in citalopram-related compounds inform the analysis of byproducts in this compound’s synthesis?
- Methodological Answer :
- Byproduct identification : Monitor for:
- N-alkylated derivatives : Likely from excess alkylating agents (e.g., 3-(dimethylamino)propyl chloride).
- Oxidation products : Detect using LC-MS with a C8 column (0.1% formic acid/acetonitrile gradient).
- Mitigation :
- Purge studies : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates.
- Process analytical technology (PAT) : Implement in-situ FTIR to track reaction progression and minimize side reactions .
Q. What methodologies are recommended for assessing the compound’s bioactivity in neurotransmitter-related assays?
- Methodological Answer :
- Receptor binding assays :
- Serotonin (5-HT) transporters : Use [³H]paroxetine binding in HEK293 cells expressing SERT.
- Dose-response curves : Test 0.1–100 µM concentrations; compare IC₅₀ values with fluoxetine controls.
- Functional assays : Measure serotonin reuptake inhibition in synaptosomes using fluorescent dyes (e.g., FFN511).
- Data normalization : Include desipramine (norepinephrine transporter inhibitor) to ensure assay specificity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different solvents?
- Methodological Answer :
- Source analysis : Cross-reference literature (e.g., PubChem vs. ChemSpider) and validate via saturation shake-flask method.
- Temperature effects : Solubility in DMSO increases from 25 mg/mL (25°C) to 40 mg/mL (40°C).
- pH adjustment : For aqueous solubility, use 0.1 M HCl to protonate the amine and improve dissolution .
Tables for Key Data
Q. Table 1: Common Impurities and Byproducts
| Impurity Name | CAS No. | Source |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopropanamine | 474709-83-6 | Friedel-Crafts side reaction |
| N,N-Dimethyl analog | 1329745-98-3 | Alkylation overfunctionalization |
| Oxidized cyclopentane derivative | 72934-36-2 | Air exposure during synthesis |
Q. Table 2: Optimized HPLC Conditions for Purity Analysis
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (5 µm) | 60:40 MeOH/0.1% HCOOH | 1.0 mL/min | UV 254 nm | 6.2 ± 0.3 min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
